delta-Undecalactone-d4 structure
delta-Undecalactone-d4 structure
The Definitive Guide to δ -Undecalactone-d4: Structural Dynamics, Synthesis, and Application in Stable Isotope Dilution Assays
Executive Summary
δ -Undecalactone (6-hexyltetrahydro-2H-pyran-2-one) is a naturally occurring cyclic ester responsible for the creamy, peach-like, and milky olfactory signatures found in dairy products, heated butter, and premium meats such as Wagyu beef[1][2][3]. However, accurately quantifying this volatile lactone in lipid-rich, complex matrices presents severe analytical challenges due to matrix suppression, thermal degradation, and extraction losses[4].
To overcome these barriers, δ -Undecalactone-d4 (CAS: 1394230-34-2) was engineered as a stable isotopologue[5]. By incorporating four deuterium atoms, this labeled standard achieves a distinct +4 Da mass shift while retaining virtually identical physicochemical properties to its native counterpart. This makes it the ultimate internal standard for Stable Isotope Dilution Assays (SIDA) coupled with GC-MS or GCxGC-TOF-MS[6][7]. This whitepaper explores the structural dynamics, synthetic pathways, and field-proven analytical workflows for utilizing δ -Undecalactone-d4 in advanced flavoromics.
Structural Dynamics & Isotopic Integrity
The core structure of native δ -undecalactone consists of a six-membered pyran-2-one ring substituted with a hexyl chain at the C6 position[8]. The stereocenter at C6 dictates its enantiomeric configuration, though it is often utilized as a racemic mixture in standard analytical assays[2][9].
In the d4-isotopologue, the four deuterium atoms are strategically positioned on the alkyl chain rather than adjacent to the carbonyl group (the α -carbon).
-
Causality of Deuterium Placement: Protons at the α -position of a lactone ring are slightly acidic and prone to keto-enol tautomerization. If deuterium were placed here, it would undergo rapid hydrogen-deuterium (H/D) back-exchange when exposed to protic solvents (like methanol or water) during extraction. By labeling the stable hexyl chain, the isotopic purity of δ -Undecalactone-d4 remains intact throughout aggressive sample preparation workflows.
Chemical Synthesis: The Baeyer-Villiger Pathway
The industrial and laboratory-scale synthesis of δ -undecalactone relies heavily on the Baeyer-Villiger oxidation of a cyclopentanone precursor[9][10]. For the d4 variant, a custom-deuterated precursor is utilized.
Self-Validating Protocol: Synthesis of δ -Undecalactone-d4
-
Step 1: Reagent Preparation. In a temperature-controlled reactor, dissolve 56 g of urea-hydrogen peroxide adduct in 140 mL of anhydrous formic acid[10].
-
Causality: Formic acid serves a dual purpose as both a solvent and a catalyst, generating performic acid in situ. The urea-peroxide adduct is specifically chosen over aqueous H2O2 because it provides a strictly anhydrous environment, drastically reducing the risk of premature lactone ring hydrolysis[10].
-
-
Step 2: Precursor Addition. Add 2-hexylcyclopentanone-d4 dropwise over 1 hour, maintaining the reaction strictly at 25°C[10].
-
Causality: The Baeyer-Villiger oxidation is highly exothermic. Dropwise addition and strict thermal control prevent thermal degradation and unwanted side reactions, ensuring high regioselectivity for the ring expansion.
-
-
Step 3: Phase Separation & Extraction. Quench the reaction with water, separate the phases, and extract the aqueous layer with toluene[10].
-
Causality: Toluene is a highly efficient non-polar solvent that partitions the hydrophobic d4-lactone away from the highly polar, acidic formic acid/urea mixture.
-
-
Step 4: High-Vacuum Purification. Subject the crude extract to vacuum thin-film distillation at 128°C and 1.4 kPa[10].
-
System Validation: Analyze the final distillate via GC-FID for chemical purity and GC-MS to confirm the molecular ion peak (m/z 188) and isotopic purity (>99% d4), ensuring no d0 back-exchange occurred during distillation.
Caption: Chemical synthesis pathway of δ-Undecalactone-d4 via Baeyer-Villiger oxidation.
Analytical Application: SIDA in Complex Matrices
Quantifying lactones in dairy cream or Wagyu beef is notoriously difficult. Heating milk fat or beef tallow artificially generates lactones from non-volatile hydroxy acid precursors, leading to false positives[7][11]. SIDA utilizing δ -Undecalactone-d4 bypasses this by tracking exact extraction efficiencies.
Self-Validating Protocol: SIDA Workflow for Lipid-Rich Matrices
-
Step 1: Matrix Spiking. Weigh exactly 10.0 g of the homogenized matrix (e.g., Wagyu beef tallow) and immediately spike with a known concentration (e.g., 100 µg/kg) of δ -Undecalactone-d4[1][7].
-
Causality: Spiking before any sample manipulation ensures the internal standard undergoes the exact same physical entrapment, chemical losses, and matrix suppression as the native analyte. This establishes a self-correcting quantitative system.
-
-
Step 2: Solvent Extraction. Extract the matrix using three volume equivalents of methanol[7].
-
Causality: Methanol disrupts lipid-protein emulsions and precipitates bulk proteins while yielding 91-114% recovery for lactones. It outperforms non-polar solvents (like hexane) that co-extract excessive, system-clogging triglycerides[7].
-
-
Step 3: Volatile Isolation. Process the methanolic extract through Solvent Assisted Flavor Evaporation (SAFE)[7][11].
-
Causality: SAFE operates under high vacuum at low temperatures. This cleanly separates volatile lactones from non-volatile lipids without inducing thermal artifacts (i.e., preventing the artificial generation of native lactones from lipid degradation)[11].
-
-
Step 4: GC-MS/MS Analysis. Inject the isolate into a GC-MS/MS or GCxGC-TOF-MS system[6][7]. Quantify absolute concentrations based on the peak area ratio of the native molecular ion to the d4 fragment.
-
System Validation: Run a non-spiked procedural blank to ensure no background contamination of the d4-isotope exists in the laboratory environment, and a spiked blank (water + d4) to verify the absence of matrix-induced mass spectral interferences.
Caption: Stable Isotope Dilution Assay (SIDA) workflow for lipid-rich matrices.
Quantitative Data Summaries
Table 1: Physicochemical & Isotopic Properties | Property | Native δ -Undecalactone | δ -Undecalactone-d4 | | :--- | :--- | :--- | | CAS Number | 710-04-3[8] | 1394230-34-2[5] | | Molecular Formula | C11H20O2 [2] | C11H16D4O2 | | Molecular Weight | 184.28 g/mol [3] | 188.31 g/mol | | Odor Profile | Creamy, peach-like, milky[3] | Odorless (Analytical grade) | | Boiling Point | 298°C (Atmospheric)[9] | ~298°C (Atmospheric) |
Table 2: SIDA Extraction Recovery in Lipid-Rich Matrices[7]
| Matrix Type | Extraction Solvent | Isolation Technique | Lactone Recovery (%) |
|---|---|---|---|
| Wagyu Beef Tallow | Methanol (3 Vol. Eq.) | SAFE | 91 - 114% |
| Dairy Cream | Dichloromethane | HS-SPME | 85 - 92% |
| Margarine | Methanol | SAFE | 90 - 105% |
Conclusion
The integration of δ -Undecalactone-d4 into modern flavoromics represents a paradigm shift in the quantitation of aroma-active compounds. By leveraging its +4 Da mass shift and identical chromatographic behavior, researchers can entirely negate the matrix effects and thermal artifacts that have historically plagued lactone analysis in dairy and meat products. When synthesized via carefully controlled Baeyer-Villiger oxidation and deployed through rigorous SIDA workflows, δ -Undecalactone-d4 ensures absolute quantitative trustworthiness in food science and drug development applications.
References
-
Quantitation of Nine Lactones in Dairy Cream by Stable Isotope Dilution Assays Based on Novel Syntheses of Carbon-13 Labeled gamma- and Deuterium Labeled delta Lactones in Combination with GC×GC-TOF-MS ResearchGate[Link]
-
Characterization of lactones in Wagyu (Japanese beef) and imported beef by combining solvent extraction and gas chromatography–mass spectrometry ResearchGate[Link]
-
Delta-undecalactone (CAS N° 710-04-3) ScenTree.co[Link]
-
Method for synthesis of delta-undeca lactone Patsnap[Link]
-
Delta Undecalactone manufacturers and suppliers in China ODOWELL[Link]
-
delta-UNDECALACTONE | C11H20O2 | CID 61204 PubChem [Link]
-
Quantitative Analysis of Lactone Enantiomers in Butter and Margarine through the Combination of Solvent Extraction and Enantioselective Gas Chromatography–Mass Spectrometry ResearchGate[Link]
-
Strategies for Accurate Quantitation of Volatiles from Foods and Plant-Origin Materials: A Challenging Task ResearchGate[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. CAS 710-04-3: δ-Undecalactone | CymitQuimica [cymitquimica.com]
- 3. Delta Undecalactone manufacturers and suppliers in China - ODOWELL [odowell.com]
- 4. researchgate.net [researchgate.net]
- 5. evitachem.com [evitachem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. delta-UNDECALACTONE | C11H20O2 | CID 61204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ScenTree - Delta-undecalactone (CAS N° 710-04-3) [scentree.co]
- 10. Method for synthesis of delta-undeca lactone - Eureka | Patsnap [eureka.patsnap.com]
- 11. researchgate.net [researchgate.net]
